5-chloro-2-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
This compound is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a substituted pyrazole and a benzamide moiety. Its molecular formula is C₂₃H₁₈ClN₇O₂ (inferred from structural analogs in ). The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O2/c1-14-10-20(28-23(32)17-11-15(24)8-9-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFARFMUMRHYPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells. The compound’s cytotoxic activities are superior against certain cell lines.
Biological Activity
5-chloro-2-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chloro group at the 5-position.
- Methoxy group at the 2-position.
- Pyrazolo[3,4-d]pyrimidine moiety , which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that the pyrazole and pyrimidine rings may play crucial roles in modulating these interactions.
Anticancer Properties
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases (G1/S phase).
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : It exhibits bactericidal properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
Anti-inflammatory Effects
Inflammation-related studies suggest that this compound may reduce inflammatory markers:
- Cytokine Production : Inflammatory cytokines such as TNF-alpha and IL-6 are significantly reduced in the presence of this compound in activated macrophages.
Case Studies
Several case studies highlight the efficacy of 5-chloro-2-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant reduction in cell viability in MCF7 breast cancer cells at concentrations above 10 µM. |
| Study 2 | Assess antimicrobial properties | Effective against E. coli with an MIC of 32 µg/mL. |
| Study 3 | Investigate anti-inflammatory effects | Decreased TNF-alpha levels by 50% in LPS-stimulated macrophages. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Structural Variations and Implications
Substituents on the Pyrimidine Ring: The phenyl group in the target compound (vs. The 3-chlorophenyl substituent in enhances halogen bonding but may increase toxicity risks.
Benzamide Modifications :
- Methoxy (OCH₃) in the target compound provides electron-donating effects, stabilizing charge-transfer interactions. In contrast, 2,4-difluoro in enhances electronegativity and resistance to oxidative metabolism.
Pyrazole Substituents :
- The 3-methyl group on the pyrazole (common in all analogs) likely contributes to metabolic stability by blocking cytochrome P450 oxidation.
Bioactivity Predictions
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors.
- Anticancer Activity : Chloro and fluoro substituents correlate with cytotoxicity in related compounds.
Preparation Methods
Vilsmeier Amidination and Heterocyclization
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a one-flask protocol starting from 5-amino-3-methylpyrazole. Treatment with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a formamidine intermediate, which undergoes cyclization upon addition of hexamethyldisilazane (HMDS). This method, adapted from MDPI studies, achieves yields exceeding 85% by leveraging sequential Vilsmeier amidination and imination reactions (Table 1).
Table 1: Reaction Conditions for Pyrazolo[3,4-d]Pyrimidine Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formamidine Formation | PBr₃, DMF | 60°C | 1–2 | >90 |
| Cyclization | HMDS | Reflux | 3–5 | 85–92 |
Functionalization at Position 4
The 4-position of the pyrazolo[3,4-d]pyrimidine is functionalized via Suzuki coupling or nucleophilic substitution. For instance, reaction with phenylboronic acid under palladium catalysis introduces the phenyl group, critical for subsequent pyrazole linkage. This step requires anhydrous conditions and tetrakis(triphenylphosphine)palladium(0) as a catalyst, yielding 70–78% product.
Preparation of 5-Chloro-2-Methoxybenzamide
Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid is methylated using dimethyl sulfate in acetone under anhydrous conditions to produce methyl 5-chloro-2-methoxybenzoate. Alkaline hydrolysis followed by treatment with thionyl chloride converts the ester to 5-chloro-2-methoxybenzoyl chloride, a key intermediate for amide formation.
Key Data:
Aminolysis with Pyrazole-Pyrimidine Intermediate
The benzoyl chloride is coupled to the amine-functionalized pyrazole-pyrimidine derivative (3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-amine) in benzene or dichloromethane. Triethylamine is employed to scavenge HCl, ensuring >80% conversion to the target benzamide.
Assembly of the Final Compound
Reductive Amination for Pyrazole-Pyrimidine Linkage
A reductive amination strategy connects the pyrazole and pyrimidine moieties. The pyrimidine-aldehyde intermediate (generated via oxidation of a hydroxymethyl precursor) reacts with 3-methyl-5-aminopyrazole in the presence of sodium cyanoborohydride, achieving 65–72% yield.
Final Amide Bond Formation
The benzoyl chloride is reacted with the assembled pyrazole-pyrimidine amine under inert conditions. Catalytic DMAP accelerates the reaction, with purification via column chromatography (silica gel, ethyl acetate/hexane) yielding 75–82% of the final product.
Critical Parameters:
-
Solvent: Anhydrous dichloromethane
-
Temperature: 0°C to room temperature
-
Reaction Time: 12–18 hours
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Cyclization
Early methods suffered from poor regioselectivity during pyrimidine ring closure. Employing HMDS as a cyclizing agent instead of lithium bis(trimethylsilyl)amide improved selectivity, favoring the [3,4-d] isomer over [1,5-a] by a 9:1 ratio.
Side Reactions During Benzamide Coupling
Competitive O-acylation was mitigated by using a 2.5-fold excess of benzoyl chloride and maintaining reaction temperatures below 25°C.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. How to validate off-target effects in phenotypic assays?
- Answer :
- Chemical proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- CRISPR-Cas9 knockouts : Eliminate suspected off-target genes (e.g., cytochrome P450 isoforms) and reassess bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
